N'-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide is a chemical compound with the molecular formula C12H10N4O. It is known for its unique structure, which includes a pyridine ring and a hydrazide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide typically involves the reaction of 4-pyridinecarboxaldehyde with isonicotinoyl hydrazide. The reaction is carried out under reflux conditions in the presence of ethanol as a solvent. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to interact with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(pyridin-4-yl)methylidene]pyridine-4-carbohydrazide
- N’-[(1E)-1-(pyridin-4-yl)ethylidene]isonicotinohydrazide
- N’-[(1E)-1-(pyridin-4-yl)methylidene]isonicotinohydrazide
Uniqueness
N’-[(1E)-1-(pyridin-4-yl)ethylidene]pyridine-4-carbohydrazide is unique due to its specific structural configuration, which allows it to form stable coordination complexes and exhibit distinct chemical reactivity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C13H12N4O |
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Molecular Weight |
240.26 g/mol |
IUPAC Name |
N-[(E)-1-pyridin-4-ylethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H12N4O/c1-10(11-2-6-14-7-3-11)16-17-13(18)12-4-8-15-9-5-12/h2-9H,1H3,(H,17,18)/b16-10+ |
InChI Key |
KQBTUBFRMPKRFX-MHWRWJLKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=NC=C1)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
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